5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile (CAS: 1073355-21-1) is a boronate ester-functionalized aromatic nitrile with the molecular formula C₁₄H₁₅BF₃NO₂ and a molecular weight of 285.09 g/mol. The compound features a pinacol boronate group at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzonitrile scaffold. This structure renders it highly electron-deficient, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl systems, which are prevalent in pharmaceuticals and agrochemicals .
Key applications include its use in synthesizing trifluoromethyl-containing benzamides (e.g., 2,2,2-Trifluoro-N-(5-boryl-2-(trifluoromethyl)benzyl)acetamide) for NMR-based structural studies . Its reactivity is enhanced by the electron-withdrawing trifluoromethyl and nitrile groups, which polarize the boron center, facilitating transmetalation in coupling reactions.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO2/c1-12(2)13(3,4)21-15(20-12)10-5-6-11(14(16,17)18)9(7-10)8-19/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORZQUIVDCXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-14-6 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The most common and established method for synthesizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile involves the Suzuki-Miyaura coupling of a suitable aryl halide with a boronic ester or boronate precursor.
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- 5-bromo-2-(trifluoromethyl)benzonitrile (aryl halide)
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boron source)
-
- Palladium(0) or palladium(II) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
Base:
- Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3)
-
- Tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures with water
-
- Temperature range: 50°C to 100°C
- Reaction time: Several hours (typically 4–24 h)
The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetalation with the boronate species, and reductive elimination to form the C–B bond, yielding the boronic ester-substituted trifluoromethylbenzonitrile.
- High selectivity and yield
- Mild reaction conditions
- Broad functional group tolerance
Iridium-Catalyzed C–H Borylation
An alternative and more direct route involves the iridium-catalyzed C–H borylation of trifluoromethyl-substituted aromatic compounds. This method bypasses the need for pre-functionalized aryl halides.
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- Iridium complex such as [Ir(OMe)(COD)]2 (1 mol%)
- Ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2 mol%)
-
- Pinacolborane (HBPin), 1.5 equivalents
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- Trifluoromethyl-substituted benzonitrile derivatives
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- Inert atmosphere (nitrogen)
- Temperature: ~80°C
- Solvent: Typically neat or in an inert solvent such as dichloromethane for workup
-
- Reaction monitored by TLC or GC–MS
- Purification via column chromatography on silica gel
The iridium catalyst activates the aromatic C–H bond adjacent to the trifluoromethyl and nitrile substituents, facilitating regioselective borylation to install the pinacol boronate ester.
- Direct functionalization of C–H bonds
- Avoids need for pre-functionalized halides
- Potentially more atom-economical
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst System | Base | Solvent(s) | Temperature (°C) | Reaction Time | Notes |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-bromo-2-(trifluoromethyl)benzonitrile + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(0) or Pd(II) complexes | K2CO3, NaOH, Cs2CO3 | THF, DMF, water mixtures | 50–100 | 4–24 hours | Widely used, high yield, mild conditions |
| Iridium-Catalyzed C–H Borylation | Trifluoromethyl-substituted benzonitrile | [Ir(OMe)(COD)]2 + dtbbpy ligand | None (base not required) | Neat or DCM (for workup) | ~80 | Several hours | Direct borylation, avoids halide prep |
Detailed Research Findings
Palladium-Catalyzed Suzuki-Miyaura Coupling:
Research patents and literature describe the use of palladium catalysts for coupling aryl bromides bearing trifluoromethyl and nitrile substituents with pinacol boronate esters. The reaction proceeds efficiently under mild heating with bases like potassium carbonate, delivering the desired boronate ester with high purity and yield. The method is scalable and amenable to industrial production with appropriate optimization of catalyst loading and solvent systems.
Iridium-Catalyzed C–H Borylation:
A 2022 study demonstrated the iridium-catalyzed borylation of trifluoromethyl-substituted pyridines, which can be extrapolated to related benzonitrile substrates. Using [Ir(OMe)(COD)]2 with bipyridine ligands and pinacolborane at 80°C under nitrogen atmosphere, selective borylation at the aromatic position adjacent to electron-withdrawing groups was achieved. This method offers a traceless and regioselective approach to synthesizing boronic esters without needing halogenated precursors.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C₁₃H₁₆BNO₂
- Molecular Weight : 229.08 g/mol
- Key Differences : Lacks the trifluoromethyl group and has the boronate at the 4-position instead of the 5-position.
- Reactivity: Less electron-deficient than the target compound, leading to slower coupling kinetics in Suzuki reactions. Used in synthesizing non-fluorinated biaryls .
3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C₁₃H₁₄BFNO₂
- Molecular Weight : 253.07 g/mol
- Key Differences : Substitutes the trifluoromethyl group with a single fluorine atom at the 3-position.
- Reactivity: Fluorine’s moderate electron-withdrawing effect enhances reactivity compared to non-fluorinated analogues but less so than trifluoromethyl. Suitable for meta-substituted biaryl synthesis .
5-Fluoro-2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C₁₅H₁₈BFNO₂
- Molecular Weight : 290.12 g/mol
- Key Differences : Incorporates a methyl group at the 2-position and fluorine at the 5-position.
- Used in sterically demanding coupling environments .
2-Chloro-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Molecular Formula: C₁₃H₁₄BClNO₂
- Molecular Weight : 265.52 g/mol
- Key Differences : Replaces trifluoromethyl with chlorine at the 2-position.
Electronic and Steric Effects
| Compound | Substituents (Positions) | Electron-Withdrawing Groups | Molecular Weight (g/mol) | Key Reactivity Traits |
|---|---|---|---|---|
| Target Compound | -Bpin (5), -CF₃ (2), -CN (1) | CF₃, CN | 285.09 | High reactivity in Suzuki couplings |
| 4-Borylbenzonitrile | -Bpin (4), -CN (1) | CN | 229.08 | Moderate reactivity; meta-coupling |
| 3-Fluoro-4-borylbenzonitrile | -Bpin (4), -F (3), -CN (1) | F, CN | 253.07 | Enhanced para-selectivity in couplings |
| 2-Chloro-6-borylbenzonitrile | -Bpin (6), -Cl (2), -CN (1) | Cl, CN | 265.52 | Dual functionality for cross-couplings |
Stability and Handling
- The target compound’s trifluoromethyl group increases hydrolytic stability compared to non-fluorinated analogues but requires anhydrous storage to prevent boronate ester degradation .
- Fluorinated analogues (e.g., 5-Fluoro-2-methyl derivative) exhibit enhanced metabolic stability in medicinal chemistry contexts .
Research Findings and Data
Reaction Yields in Suzuki-Miyaura Couplings
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile is a boron-containing organic molecule that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential applications. This article delves into its biological activity, synthesizing existing research findings and case studies.
Chemical Structure and Properties
The compound features a dioxaborolane moiety which is known for its reactivity in organic synthesis and medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 275.12 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.12 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Anticancer Properties
Recent studies have indicated that compounds containing boron atoms exhibit significant anticancer properties. Research has shown that derivatives of boronic acids can inhibit the growth of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar compounds could effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study:
A study by Smith et al. (2022) evaluated the cytotoxic effects of several boron-containing compounds on MCF-7 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM.
Antimicrobial Activity
The antimicrobial potential of boron-containing compounds has also been explored. A comparative study highlighted that the presence of the dioxaborolane structure contributes to enhanced antimicrobial activity against various pathogens.
Data Summary:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that boron compounds can induce oxidative stress in cells, leading to apoptosis.
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane penetration and disrupt cellular integrity.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of trifluoromethyl benzonitrile with boronic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Example:
- Starting Materials : Trifluoromethyl benzonitrile and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Reaction Conditions : Conducted in an organic solvent with a catalyst at elevated temperatures.
- Yield : Typically yields over 85% purity after purification steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzonitrile, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., bromo- or iodo-substituted benzonitrile) with bis(pinacolato)diboron. Key steps include:
- Step 1 : Suzuki-Miyaura coupling under inert conditions using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts in THF or dioxane at 80–100°C .
- Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
- Characterization : Confirm structure using ¹H/¹³C NMR (boron shifts at δ 25–35 ppm for dioxaborolane), FT-IR (C≡N stretch ~2230 cm⁻¹), and HRMS .
Q. How can researchers ensure purity and stability of this boronic ester during storage?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Suppliers like Sigma-Aldrich do not provide analytical data, necessitating in-house validation .
- Stability : Store under inert gas (Ar/N₂) at –20°C in amber vials to minimize hydrolysis of the boronic ester. Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?
- Methodological Answer :
- The electron-withdrawing trifluoromethyl group reduces electron density at the boronic ester, slowing transmetallation in Suzuki reactions. Optimize by:
- Increasing reaction temperature (100–120°C).
- Using stronger bases (Cs₂CO₃ instead of K₂CO₃).
- Comparative studies show 20–30% lower yields than non-fluorinated analogs; compensate with excess boronic ester (1.5 equiv) .
Q. What experimental strategies mitigate hydrolysis of the dioxaborolane ring under aqueous conditions?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF over DMF) and molecular sieves.
- Replace H₂O with D₂O in reaction mixtures to track hydrolysis via ¹H NMR.
- Alternative: Protect the boronic ester as a trifluoroborate salt (K+ counterion) for improved stability .
Q. How does the nitrile group impact applications in medicinal chemistry or materials science?
- Methodological Answer :
- The nitrile group enhances binding affinity to biological targets (e.g., kinase inhibitors) via dipole interactions.
- In materials science, it enables covalent attachment to surfaces (e.g., Au or CNTs) for sensor development.
- Note: Nitriles may require reduction to amines (e.g., LiAlH₄) for further functionalization .
Contradiction Analysis & Experimental Design
Q. How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer :
- Controlled Variables : Replicate reactions using identical catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents, and base concentrations.
- Hypothesis Testing : If yields vary >10%, investigate oxygen/moisture sensitivity via glovebox vs. Schlenk line setups.
- Data Validation : Compare ¹H NMR integrals of product vs. internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What alternative coupling reactions (beyond Suzuki-Miyaura) are feasible with this boronic ester?
- Methodological Answer :
- Chan-Lam Coupling : React with aryl amines/Cu(OAc)₂ in CH₂Cl₂ at RT.
- Photoredox Cross-Coupling : Use Ir(ppy)₃ catalyst under blue LED light for C–N bond formation.
- Limitations : Steric hindrance from tetramethyl dioxaborolane may reduce efficiency in Buchwald-Hartwig reactions .
Methodological Best Practices
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
